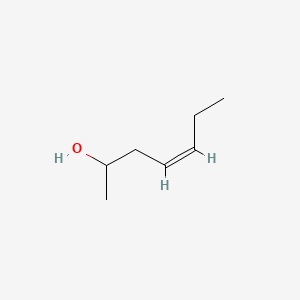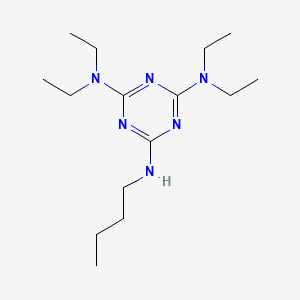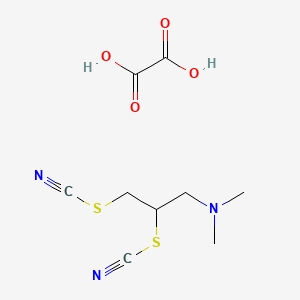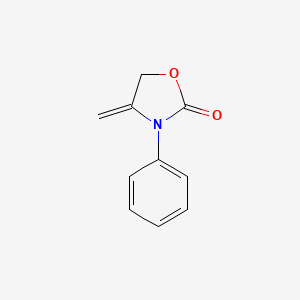
4-Methylidene-3-phenyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylidene-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of propargyl alcohols with isocyanates under mild conditions. This reaction proceeds via the formation of an ion pair of iodonium carbamate, which is generated in situ from propargyl alcohol and isocyanate by the action of molecular iodine in the presence of a base . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often involves the use of microwave irradiation in a chemical paste medium. This method utilizes urea and ethanolamine reagents, with a catalytic amount of nitromethane to absorb microwaves and generate hot spots, leading to efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and methylidene groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using halogens, alkylating agents, and other electrophiles.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can have different functional groups attached to the phenyl and methylidene moieties .
Wissenschaftliche Forschungsanwendungen
4-Methylidene-3-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways within cells. The compound exerts its effects by inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication. This inhibition occurs through binding to the bacterial ribosome, preventing the formation of functional proteins .
Vergleich Mit ähnlichen Verbindungen
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial properties.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness: 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the presence of both a phenyl group and a methylidene group.
Eigenschaften
CAS-Nummer |
31108-44-8 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
4-methylidene-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-8-7-13-10(12)11(8)9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChI-Schlüssel |
QQDRXTHXUBLTDV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1COC(=O)N1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


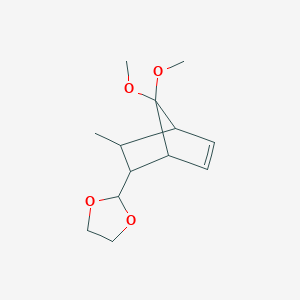
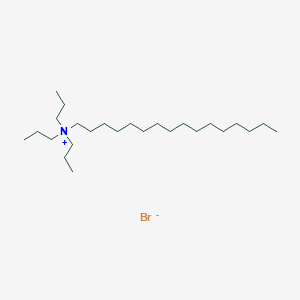

![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
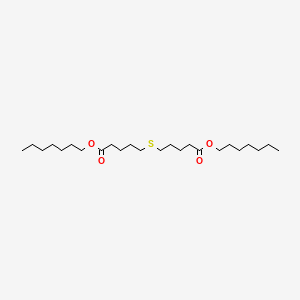
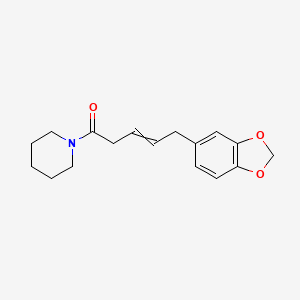
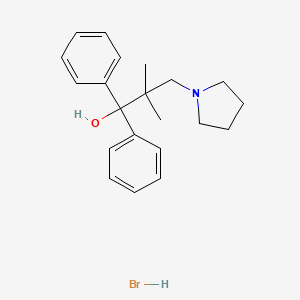
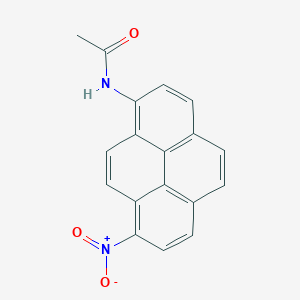
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
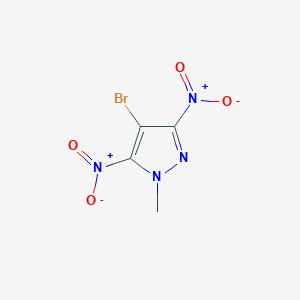
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
